molecular formula C13H9Cl2FS B7990782 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990782
M. Wt: 287.2 g/mol
InChI Key: IABQEZCTBNIBFP-UHFFFAOYSA-N
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Description

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group

Preparation Methods

The synthesis of 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile to introduce the desired functional groups. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium complexes to facilitate the reaction .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-4-[(4-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQEZCTBNIBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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